molecular formula C8H15NO5 B1282067 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid CAS No. 218916-64-4

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

Cat. No.: B1282067
CAS No.: 218916-64-4
M. Wt: 205.21 g/mol
InChI Key: JJCAYTVAYSGVLA-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used in peptide synthesis and other organic reactions where temporary protection of the amino group is required.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. This interaction is crucial for the selective formation of peptide bonds, ensuring the correct sequence and structure of the resulting peptides .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By protecting amino acids during synthesis, it ensures the proper formation of peptides, which are essential for various cellular functions. These peptides can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can act as signaling molecules, regulating various cellular processes and maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the protection of amino acids. The Boc group is added to the amino group of amino acids, preventing unwanted reactions during peptide synthesis. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions. The removal of the Boc group allows the amino acid to participate in peptide bond formation, facilitating the synthesis of peptides with the desired sequence and structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions. This degradation can affect the efficiency of peptide synthesis, leading to incomplete or incorrect peptide formation. Long-term studies have shown that the compound’s stability is crucial for maintaining its effectiveness in peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. These effects are likely due to the accumulation of the compound and its degradation products, which can interfere with cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the removal of the Boc group and the formation of peptide bonds. These interactions are essential for the proper synthesis and degradation of peptides, ensuring the correct regulation of metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s effectiveness in peptide synthesis, ensuring its availability at the sites of peptide bond formation .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or the Golgi apparatus, where peptide synthesis occurs. These localization signals ensure that the compound is available at the sites of peptide bond formation, facilitating the efficient synthesis of peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid typically involves the protection of the amino group of 3-amino-2-hydroxypropanoic acid using di-tert-butyl dicarbonate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile. The reaction conditions are generally mild, and the product is obtained in good yields .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow microreactor systems has been explored to enhance the efficiency and safety of the process . This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-((tert-Butoxycarbonyl)amino)propanoic acid
  • 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid
  • 3-((tert-Butoxycarbonyl)amino)-2-hydroxybutanoic acid

Uniqueness

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is unique due to the presence of both a hydroxyl group and a Boc-protected amino group. This dual functionality allows for selective reactions at either the hydroxyl or amino group, making it a versatile intermediate in organic synthesis. The presence of the Boc group also provides stability under various reaction conditions, which is advantageous in multi-step synthesis processes .

Properties

IUPAC Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCAYTVAYSGVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514043
Record name 3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218916-64-4
Record name 3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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